molecular formula C10H21N B1394745 3-Isopentylpiperidine CAS No. 1219977-29-3

3-Isopentylpiperidine

Cat. No. B1394745
M. Wt: 155.28 g/mol
InChI Key: YAHGEJCICHJXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopentylpiperidine (3-IP) is an organic compound belonging to the family of piperidines. It is a cyclic compound that contains a nitrogen atom and five carbon atoms in a ring structure. 3-IP is used in various biochemical and physiological studies, and has a wide range of applications in the scientific research field.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Anticancer Applications

    • Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
    • Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
    • Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by these two κ phytochemicals .
  • Synthesis of Protected Amines

    • Piperidine derivatives are used in the synthesis of protected amines .
    • Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .
    • This process prevents potential racemisation of key labile intermediates and leads to products with high enantiopurity .
    • These semi-protected 3-aminopiperidines and 3-aminoazepanes are core structures in many valuable pharmaceutical drugs such as alogliptin and besifloxacin .
  • Biofabrication and Tissue Engineering

    • Piperidine derivatives are used in biofabrication and tissue engineering .
    • Electrospinning is a highly scalable technology to fabricate porous scaffolds with micro or nano-fibrous structure .
    • Three-dimensional (3D) bioprinting has been recently developed for tissue engineering by providing control over cell location and multicellular structure .
    • With the availability of electrospinning techniques, it is possible to combine nano- and microfiber-based structures with 3D bioprinted constructs, to obtain composite structures that have biomimetic or functional features and improved mechanical stability .
  • Inhibitors of Bacterial Cysteine Protease IdeS

    • 3-Aminopiperidine-Based Peptide Analogues have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS .
    • A series of eight peptides corresponding to the amino acid sequence of the hinge region of IgG and 17 newly synthesized peptide analogues containing a piperidine moiety as a replacement of a glycine residue were tested as potential inhibitors of the bacterial IgG degrading enzyme of Streptococcus pyogenes, IdeS .
    • Several piperidine-based analogues were identified as inhibitors .
    • Proteolytic activities play a decisive role in all aspects of cellular life, including cell division processes, metabolism and catabolism, protein translocation, immune defense mechanisms, and more .
  • Phototherapy Applications

    • Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible (UV–Vis) region or near-infrared (NIR) region light to treat certain medical conditions .
    • Compared to other treatment methods such as chemotherapy and radiotherapy, it attracts a lot of attention today due to its lower cost, more effect on the tumor cell, and less side effects .
    • The emergence of nanomaterials recently opens up new opportunities to increase therapeutic efficacy and overcome limitations in current phototherapy techniques .
    • Gold nanostars (GNSs) are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .

properties

IUPAC Name

3-(3-methylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-6-10-4-3-7-11-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGEJCICHJXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309869
Record name 3-(3-Methylbutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopentylpiperidine

CAS RN

1219977-29-3
Record name 3-(3-Methylbutyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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